SKLB188

EGFR inhibitor head and neck cancer cell proliferation assay

SKLB188 is a purine-scaffold EGFR tyrosine kinase inhibitor structurally distinct from quinazoline-based agents (gefitinib, erlotinib). With an EGFR IC50 of 5 nM and 12- to 40-fold greater antiproliferative potency than gefitinib in HNSCC cell lines, it enables robust target validation at lower doses. Its oral bioavailability, dose-dependent FaDu xenograft tumor suppression, and broader multikinase inhibition (FGFR, PDGFR, VEGFR at elevated concentrations) make it a superior probe for EGFR-driven oncology research. Ideal for PK/PD correlation studies and medicinal chemistry campaigns overcoming quinazoline resistance.

Molecular Formula
Molecular Weight
Cat. No. B1193487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB188
SynonymsSKLB188;  SKLB-188;  SKLB 188.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKLB188: Potent Oral EGFR Inhibitor for Head and Neck Cancer Research


SKLB188 is a synthetic small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor identified from a focused library of approximately 650,000 kinase inhibitor-like compounds [1]. It inhibits recombinant human EGFR with an IC50 of 5 nM and suppresses both MEK/Erk and Akt/mTOR downstream signaling pathways [1]. SKLB188 is orally bioavailable and has demonstrated antitumor activity in FaDu xenograft models of head and neck squamous cell carcinoma (HNSCC), where EGFR is overexpressed in approximately 90% of cases [1].

Why SKLB188 Cannot Be Replaced by Existing EGFR Inhibitors in HNSCC Research


SKLB188 belongs to a distinct chemical class (purine-based scaffold) compared to the quinazoline-derived first-generation EGFR inhibitors such as gefitinib and erlotinib, which have shown limited efficacy in HNSCC clinical trials [1]. Direct comparative data in HNSCC cell lines reveal that SKLB188 is significantly more potent than gefitinib (Iressa) in inhibiting cell proliferation and EGFR phosphorylation [1]. Additionally, SKLB188 exhibits a broader multikinase inhibition profile at higher concentrations, which may be relevant in tumors with co-activated receptor tyrosine kinases [1]. These quantitative differences preclude simple interchangeability with other in-class EGFR inhibitors for preclinical research or therapeutic development.

Quantitative Differentiation of SKLB188: Head-to-Head Evidence Against Comparator EGFR Inhibitors


SKLB188 vs Gefitinib: 12–40 Fold Superior Antiproliferative Potency in HNSCC Cell Lines

In a 6-day growth inhibition assay using FaDu and PCI-13 HNSCC cells, SKLB188 exhibited IC50 values of 10–20 nM, whereas the comparator gefitinib (Iressa) showed IC50 values of 240–400 nM [1]. This represents a 12- to 40-fold greater potency for SKLB188 under identical experimental conditions [1].

EGFR inhibitor head and neck cancer cell proliferation assay

SKLB188 vs Gefitinib: 5-Fold Lower Concentration Required for EGFR Phosphorylation Inhibition

Western blot analysis in serum-starved FaDu cells stimulated with EGF showed that SKLB188 at 0.1 μM drastically inhibited EGFR phosphorylation (p-EGFR S1070), whereas similar inhibitory effects were not observed with Iressa until the concentration reached 0.5 μM [1]. This indicates an approximately 5-fold lower effective concentration for target engagement in cells [1].

EGFR signaling phosphorylation target engagement

SKLB188 vs Gefitinib: At Least 2–4 Fold Superior Cell Viability Reduction in HNSCC Cells

In a 72-hour MTS cell viability assay, SKLB188 exhibited IC50 values of approximately 0.5–1 μM in FaDu and PCI-13 cells, while Iressa showed IC50 values exceeding 2 μM [1]. This indicates at least a 2- to 4-fold greater potency in reducing HNSCC cell viability [1].

cell viability HNSCC MTS assay

SKLB188 Biochemical EGFR Inhibition Potency and Selectivity Window Against c-Kit

In a radiometric kinase assay against recombinant human EGFR, SKLB188 inhibited enzymatic activity with an IC50 of 5 nM [1]. In contrast, its IC50 against c-Kit was 1272 nM, yielding a selectivity window of approximately 250-fold [1]. Kinase profiling at 10 μM against 399 kinases showed additional inhibition of multiple receptor tyrosine kinases including Abl, Erb2, Erb4, Flt1, Flt3, Flt4, EphB, FGFR, c-Kit, Met, and PDGFR [1].

EGFR inhibitor kinase selectivity biochemical assay

In Vivo Antitumor Efficacy of Orally Administered SKLB188 in HNSCC Xenografts

SKLB188 administered orally (25 and 50 mg/kg/day) to nude mice bearing FaDu xenografts dose-dependently inhibited tumor volume and tumor weight compared to vehicle control [1]. At 50 mg/kg, SKLB188 inhibited tumor growth to an extent comparable to Iressa at the same dose [1]. Immunohistochemical analysis confirmed reduced proliferation (Ki-67) and increased apoptosis (TUNEL) in SKLB188-treated tumors [1]. No significant body weight loss was observed at 25 mg/kg, and slight but non-significant weight decrease occurred at 50 mg/kg [1].

xenograft oral bioavailability antitumor activity

High-Impact Application Scenarios for SKLB188 in HNSCC and EGFR Research


Preclinical Efficacy Studies in EGFR-Overexpressing HNSCC Models

SKLB188 is ideally suited for in vitro and in vivo efficacy studies in HNSCC, where its 12- to 40-fold superior antiproliferative potency over gefitinib [1] enables robust target validation at lower concentrations. Researchers can use SKLB188 to interrogate EGFR-dependent proliferation and survival pathways in cell lines with high EGFR expression, such as FaDu and PCI-13.

Kinase Selectivity Profiling and Multikinase Research Applications

With a biochemical EGFR IC50 of 5 nM and approximately 250-fold selectivity over c-Kit, SKLB188 [1] serves as a valuable probe for studying the interplay between EGFR signaling and other receptor tyrosine kinases (e.g., FGFR, PDGFR, VEGFR) that are co-inhibited at higher concentrations. This multikinase inhibition profile is particularly relevant for HNSCC and other solid tumors where multiple RTK axes drive oncogenesis.

Pharmacodynamic Studies of EGFR Pathway Inhibition In Vivo

SKLB188's oral bioavailability and dose-dependent tumor growth inhibition in FaDu xenografts [1] make it a reliable tool for correlating pharmacokinetics with pharmacodynamic biomarkers (p-EGFR, p-Erk1/2, p-Akt, Ki-67, TUNEL). Its demonstrated target engagement at 25 mg/kg allows for dose-ranging studies to establish exposure-response relationships in EGFR-driven cancer models.

Drug Discovery and Lead Optimization for Purine-Based EGFR Inhibitors

SKLB188, with its purine core scaffold and characteristic hydrogen-bonding interactions with the EGFR kinase domain [1], provides a structurally distinct starting point for medicinal chemistry campaigns aiming to overcome resistance mechanisms associated with quinazoline-based inhibitors. Its selectivity profile and cellular potency offer a benchmark for evaluating novel purine-derived analogs.

Quote Request

Request a Quote for SKLB188

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.